

Apraglutide TFA: Structural Engineering and Physicochemical Characterization

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: Apraglutide TFA

Cat. No.: B1574876

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Executive Summary

Apraglutide (FE 203799) is a next-generation, long-acting synthetic analog of glucagon-like peptide-2 (GLP-2).^[1] Engineered to overcome the pharmacokinetic limitations of native GLP-2—specifically its rapid degradation by dipeptidyl peptidase-4 (DPP-IV) and short half-life—Apraglutide demonstrates a half-life of approximately 72 hours in humans.^{[1][2][3]} This guide details the chemical structure, the rationale behind its four critical amino acid substitutions, its physicochemical properties as a Trifluoroacetate (TFA) salt, and the methodologies for its synthesis and characterization.

Chemical Identity and Structural Engineering Core Sequence and Modifications

Apraglutide is a 33-amino acid peptide amide.^{[1][4][5][6][7][8]} Its design is based on the native human GLP-2 sequence but incorporates four strategic substitutions to enhance stability, potency, and plasma protein binding.^[2]

Sequence: H-His-Gly-Asp-Gly-Ser-Phe-Ser-Asp-Glu-Nle-D-Phe-Thr-Ile-Leu-Asp-Leu-Leu-Ala-Ala-Arg-Asp-Phe-Ile-Asn-Trp-Leu-Ile-Gln-Thr-Lys-Ile-Thr-Asp-NH₂^{[1][4][5][6][7][9]}

Structural Modifications Map:

Position	Native Residue	Apraglutide Substitution	Engineering Rationale
2	Alanine (Ala)	Glycine (Gly)	DPP-IV Resistance: Prevents N-terminal cleavage by dipeptidyl peptidase-4, the primary enzyme responsible for GLP-2 inactivation.
10	Methionine (Met)	Norleucine (Nle)	Oxidative Stability: Met is susceptible to oxidation (sulfoxide formation).[1] Nle is isosteric but chemically inert to oxidation, improving shelf-life and stability.
11	Asparagine (Asn)	D-Phenylalanine (D-Phe)	Conformational Lock: Introduces a D-amino acid to stabilize the bioactive helical conformation and reduce proteolytic susceptibility.
16	Asparagine (Asn)	Leucine (Leu)	Hydrophobicity & Potency: Increases lipophilicity, enhancing plasma protein binding (albumin) and reducing renal clearance.[1]

The Role of Trifluoroacetate (TFA)

In research and early development contexts, Apraglutide is frequently supplied as a TFA salt. [10]

- Origin: TFA is the ion-pairing reagent used during reversed-phase HPLC (RP-HPLC) purification.[1] It protonates the basic residues (His, Arg, Lys, N-terminus), forming a stable salt.
- Stoichiometry: The number of TFA molecules correlates with the number of basic sites (Arg, Lys, His, N-term). Apraglutide typically carries 3-4 TFA counterions per peptide molecule.[1]
- Implication: The TFA salt form is highly soluble in water but acidic. For clinical formulations, a salt exchange (e.g., to acetate or sodium) is often performed to optimize pH and biocompatibility.

Physicochemical Properties[1][2][3][8][10][11][12] [13]

The following data characterizes **Apraglutide TFA** in its standard research grade form.

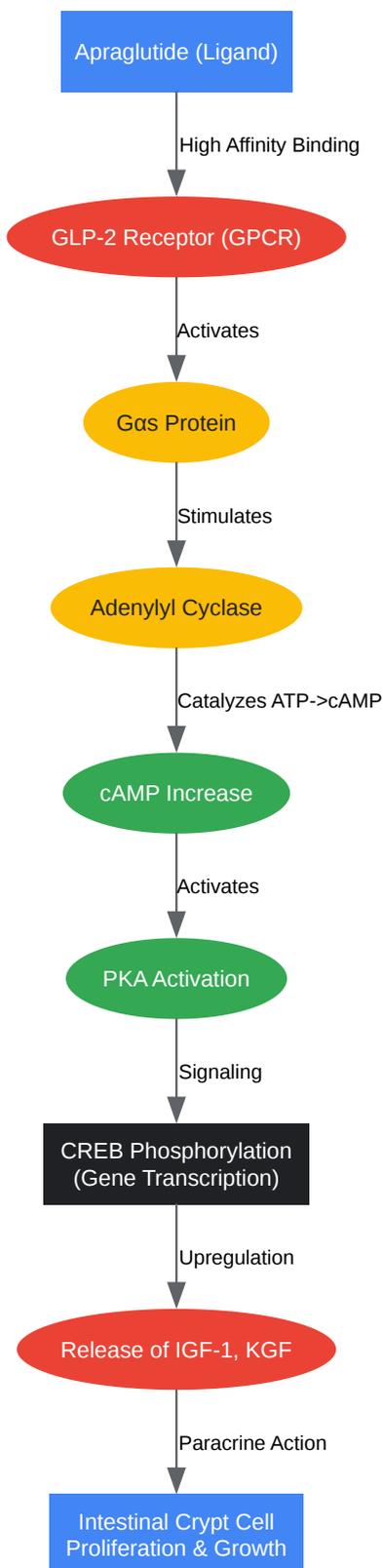
Property	Value / Description
CAS Number	1295353-98-8 (Free base)
Molecular Formula	C ₁₇₂ H ₂₆₃ N ₄₃ O ₅₂ (Free base)
Molecular Weight	3765.25 Da (Average)
Appearance	White to off-white lyophilized powder
Solubility	Soluble in water (> 1 mg/mL), 1% Acetic Acid, DMSO.[1]
Isoelectric Point (pI)	~4.0 - 4.5 (Predicted based on acidic residues Asp/Glu)
Purity	Typically ≥ 95% (HPLC)
Hygroscopicity	High (TFA salts are hygroscopic; store desiccated)
Storage	-20°C (solid); -80°C (solution)

Mechanism of Action and Pharmacology[3]

Apraglutide acts as a selective, full agonist of the GLP-2 Receptor (GLP-2R), a G-protein coupled receptor (GPCR) located primarily on intestinal enteroendocrine cells and enteric neurons.[1]

Signaling Pathway

Upon binding, Apraglutide induces a conformational change in GLP-2R, triggering the G α s signaling cascade. This leads to increased cAMP levels, activation of PKA, and the release of downstream mediators like IGF-1 (Insulin-like Growth Factor 1) and KGF (Keratinocyte Growth Factor), which drive crypt cell proliferation.



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Figure 1: Signal transduction pathway of Apraglutide mediated via GLP-2R, resulting in intestinotrophic effects.[1]

Synthesis and Purification Protocols

The synthesis of **Apraglutide TFA** follows a standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) workflow.[1]

Experimental Workflow

- Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide.[1]
- Coupling Cycles: Sequential addition of Fmoc-protected amino acids (e.g., Fmoc-Nle-OH, Fmoc-D-Phe-OH).[1]
 - Activator: HBTU/DIEA or DIC/Oxyma.
 - Deprotection: 20% Piperidine in DMF.
- Cleavage: Release peptide from resin and remove side-chain protecting groups.[1]
 - Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water.
 - Duration: 2–3 hours at room temperature.
- Precipitation: Cold diethyl ether is added to the cleavage filtrate to precipitate the crude peptide.
- Purification (The TFA Factor):
 - Column: C18 Reverse Phase (preparative).
 - Buffer A: 0.1% TFA in Water.
 - Buffer B: 0.1% TFA in Acetonitrile.
 - Gradient: 20% to 50% B over 60 minutes.
- Lyophilization: Fractions are pooled and freeze-dried, yielding **Apraglutide TFA**.



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Figure 2: Production workflow for **Apraglutide TFA** via Fmoc-SPPS and RP-HPLC.

Analytical Characterization

To ensure scientific integrity, the identity and purity of **Apraglutide TFA** must be validated using the following methods:

- High-Performance Liquid Chromatography (HPLC):
 - Purpose: Purity assessment.[6][10]
 - Standard: >95% area under the curve (AUC).
 - Condition: C18 column, gradient elution with Water/Acetonitrile (+0.1% TFA).
- Mass Spectrometry (ESI-MS):
 - Purpose: Identity confirmation.
 - Target Mass: $[M+3H]^{3+} = \sim 1256.1$ Da; $[M+4H]^{4+} = \sim 942.3$ Da.
 - Deconvoluted Mass: 3765.25 ± 1 Da.
- Amino Acid Analysis (AAA):
 - Purpose: Verification of net peptide content (NPC) and stoichiometry, critical for accurate dosing in preclinical studies (correcting for the weight of the TFA counterion).

Handling and Reconstitution

- Solvent: Reconstitute in sterile water or bacteriostatic saline.

- pH Adjustment: The TFA salt will yield an acidic solution (pH ~3). For in vivo use, neutralize carefully with dilute NaOH or use a buffered vehicle (e.g., PBS) after initial dissolution to prevent precipitation.
- Storage: Aliquot reconstituted peptide to avoid freeze-thaw cycles.

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- To cite this document: BenchChem. [Apraglutide TFA: Structural Engineering and Physicochemical Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574876#chemical-structure-and-properties-of-apraglutide-tfa>]

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